molecular formula C10H10F3NO B578519 (R)-7-(trifluoromethyl)chroman-4-amine CAS No. 1213657-96-5

(R)-7-(trifluoromethyl)chroman-4-amine

Cat. No. B578519
M. Wt: 217.191
InChI Key: MMCIPVIZAJIRKM-MRVPVSSYSA-N
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Description

“®-7-(trifluoromethyl)chroman-4-amine” is a compound that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of “®-7-(trifluoromethyl)chroman-4-amine” involves several steps. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The molecular formula of “®-7-(trifluoromethyl)chroman-4-amine” is C10H10F3NO . The molecular weight of the compound is 217.19 .


Chemical Reactions Analysis

The chemical reactions involving “®-7-(trifluoromethyl)chroman-4-amine” are complex and involve several steps. The compound is used in the synthesis of a variety of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-7-(trifluoromethyl)chroman-4-amine” include a molecular weight of 217.19 and a molecular formula of C10H10F3NO .

Scientific Research Applications

Catalysts and Chemical Synthesis

(R)-7-(trifluoromethyl)chroman-4-amine is linked to various applications in catalysts and chemical synthesis. For instance, trifluoromethyl groups play a significant role in the design of pharmaceuticals and agrochemicals due to their ability to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Notably, an efficient method for appending CF3 groups to a broad range of aryl substrates has been developed, demonstrating the importance of the trifluoromethyl group in molecular frameworks (Cho et al., 2010). The trifluoromethyl group's incorporation into drug candidates could enhance various properties, making them more effective in pharmaceutical applications. Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been reported, showcasing the versatility and importance of the trifluoromethyl group in chemical synthesis (Andrews et al., 2017).

Energetic Materials

Trifluoromethyl-containing compounds are also relevant in the synthesis of energetic materials. For example, a trifluoromethyl-containing fused triazole-triazine energetic molecule exhibits high thermal stability and excellent energetic performance, making it a potential candidate for heat-resistant energetic materials (Yan et al., 2021). The presence of the trifluoromethyl group can significantly impact the stability and performance of these materials.

Coordination Chemistry

In coordination chemistry, the trifluoromethyl group contributes to the unique coordination geometries of metal complexes. Bis bidentate complexes of 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione, for instance, exhibit specific coordination properties due to the presence of the trifluoromethyl group, influencing the overall structure and behavior of the complexes (Menzies & Squattrito, 2001).

Organic Materials

In the realm of organic materials, the trifluoromethyl group's properties can be harnessed to influence the behavior of polymers and other materials. For example, star-shaped single-polymer systems with simultaneous RGB emission, where the modulation of doping concentration can achieve saturated white emission, illustrate the versatility of trifluoromethyl-containing compounds in material science (Liu et al., 2016).

Future Directions

The future directions for the research and development of “®-7-(trifluoromethyl)chroman-4-amine” could involve improving the methodologies of 4-chromanone-derived compounds and exploring its potential biological and pharmaceutical activities .

properties

IUPAC Name

(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCIPVIZAJIRKM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677277
Record name (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7-(trifluoromethyl)chroman-4-amine

CAS RN

1213657-96-5
Record name (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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